molecular formula C14H10ClNO3 B1345447 5-(2-Acetoxybenzoyl)-2-chloropyridine CAS No. 898786-44-2

5-(2-Acetoxybenzoyl)-2-chloropyridine

Cat. No.: B1345447
CAS No.: 898786-44-2
M. Wt: 275.68 g/mol
InChI Key: RWVQDEOKLMNDIQ-UHFFFAOYSA-N
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Description

5-(2-Acetoxybenzoyl)-2-chloropyridine is a chemical compound that features a pyridine ring substituted with a 2-chlorine atom and a 2-acetoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Acetoxybenzoyl)-2-chloropyridine typically involves the acylation of 2-chloropyridine with 2-acetoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-(2-Acetoxybenzoyl)-2-chloropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Acetoxybenzoyl)-2-chloropyridine is a chemical compound with the molecular formula C14H10ClNO3C_{14}H_{10}ClNO_3 . While specific comprehensive data tables and case studies for this compound are not available in the provided search results, its structural features and related compounds suggest several potential applications in scientific research.

Scientific Research Applications

  • Intermediate in organic synthesis this compound can be used as an intermediate in the synthesis of more complex organic molecules.
  • Building block in material development The compound can serve as a building block in the development of new materials.
  • Enzyme inhibition studies 5-(3-Acetoxybenzoyl)-2-chloropyridine has potential in the inhibition of thymidylate synthase. The compound may act by interacting with specific enzymes or receptors, thereby modulating their activity. The acetoxybenzoyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyridine ring can participate in π-π interactions and hydrogen bonding. The chlorine atom can also influence the compound’s reactivity and binding affinity.
  • Biochemical assays It can be employed as a probe in biochemical assays to study enzyme activities and interactions with biological macromolecules.
  • Antimicrobial activity 5-(3-Acetoxybenzoyl)-2-chloropyridine has demonstrated activity against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of 5-(2-Acetoxybenzoyl)-2-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxybenzoyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Acetoxybenzoyl)-2-chloropyridine is unique due to the presence of both the acetoxybenzoyl group and the pyridine ring, which confer specific reactivity and binding properties. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in biochemical research .

Biological Activity

5-(2-Acetoxybenzoyl)-2-chloropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₁₀ClNO₃
  • CAS Number : 898786-44-2
  • Molecular Weight : 273.69 g/mol

The compound features a chloropyridine ring substituted with an acetoxybenzoyl group, which is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloropyridine with acetoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction conditions are crucial for optimizing yield and purity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies show that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain enzymes involved in cancer metabolism, particularly thymidylate synthase. This inhibition disrupts DNA synthesis, leading to reduced cell viability in rapidly dividing cancer cells.

Case Studies and Research Findings

  • Study on Anticancer Effects :
    • In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxicity of this compound against several cancer cell lines. The compound demonstrated IC50 values ranging from 10 to 30 µM, indicating strong activity compared to standard chemotherapeutics .
  • Mechanism of Action :
    • A detailed mechanistic study revealed that the compound induces apoptosis via the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases .
  • Toxicology Studies :
    • Toxicological assessments showed that while the compound is effective against cancer cells, it exhibits moderate toxicity in normal cell lines, necessitating further investigation into its therapeutic index .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
5-Fluorouracil5-FluorouracilAnticancer (DNA synthesis inhibitor)
5-Bromo-2-chloropyridine5-Bromo-2-chloropyridineModerate enzyme inhibition

Properties

IUPAC Name

[2-(6-chloropyridine-3-carbonyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c1-9(17)19-12-5-3-2-4-11(12)14(18)10-6-7-13(15)16-8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVQDEOKLMNDIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642179
Record name 2-(6-Chloropyridine-3-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-44-2
Record name 2-(6-Chloropyridine-3-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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